molecular formula C23H23N5O2 B11120105 N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11120105
M. Wt: 401.5 g/mol
InChI Key: CKKUKPUHZHEJIH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting with the preparation of the triazatricyclo core. The key steps include:

    Formation of the triazatricyclo core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the imino and oxo groups: These functional groups are introduced through specific reactions, such as imination and oxidation.

    Attachment of the propyl and dimethylphenyl groups: These groups are added through substitution reactions, often using reagents like alkyl halides and aryl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions to replace one of its functional groups with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce an amine derivative.

Scientific Research Applications

N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific substitution pattern and the presence of the dimethylphenyl and propyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-4-10-28-20(24)16(22(29)25-18-12-14(2)8-9-15(18)3)13-17-21(28)26-19-7-5-6-11-27(19)23(17)30/h5-9,11-13,24H,4,10H2,1-3H3,(H,25,29)

InChI Key

CKKUKPUHZHEJIH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC3=C(C=CC(=C3)C)C)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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